1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of 1,3-diketones with hydrazines. For example, the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole ring .
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Introduction of the Oxan-4-ylsulfanyl Group: : The oxan-4-ylsulfanyl group can be introduced by reacting the pyrazole derivative with an appropriate thiol compound. This reaction can be carried out under mild conditions using a suitable catalyst .
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Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine. This reaction can be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form the corresponding alcohols or amines .
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Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halides, amines, solvents like dichloromethane, and catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets .
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Agriculture: : Pyrazole derivatives, including this compound, are explored for their use as plant growth regulators and pesticides .
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Material Science: : The compound can be used in the development of new materials with unique properties, such as conducting polymers and sensors .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and microbial pathways, inhibiting their activity and leading to therapeutic effects .
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Pathways Involved: : The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A structurally similar compound with different substituents.
Uniqueness
1,3-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-9-12(16(2)15-10)13(17)14-5-8-19-11-3-6-18-7-4-11/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZUDOKDDVDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCCSC2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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